Ligand Efficiency and Polarity Space Differentiation vs. Pyridazine-FAAH Inhibitors
Compared with clinical FAAH inhibitor PKM‑833 (cLogP ~3.6, MW 485 g/mol), CAS 1060210‑37‑8 exhibits a substantially lower computed lipophilicity (XLogP3 = 1.5) and molecular weight (390.4 g/mol) [1][2]. This yields a higher ligand efficiency potential for targets requiring balanced polarity, and the lower cLogP predicts improved aqueous solubility and reduced non‑specific binding versus more lipophilic piperazine‑pyridazine derivatives [2].
| Evidence Dimension | Computed lipophilicity and molecular size |
|---|---|
| Target Compound Data | XLogP3 = 1.5; MW = 390.4 g/mol (PubChem computed) [2] |
| Comparator Or Baseline | PKM‑833: cLogP ≈ 3.6, MW = 485 g/mol (literature data) [1] |
| Quantified Difference | ΔXLogP ≈ –2.1 log units; ΔMW ≈ –95 g/mol |
| Conditions | Computed physicochemical properties (XLogP3 algorithm, PubChem release 2025.09.15) |
Why This Matters
For screening libraries aimed at intracellular kinase targets, lower lipophilicity often correlates with reduced phospholipidosis risk and improved developability profiles.
- [1] Endo, N. et al. Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM‑833 [(R)‑N‑(pyridazin‑3‑yl)‑4‑(7‑(trifluoromethyl)chroman‑4‑yl)piperazine‑1‑carboxamide] in rats. Pharmacology Research & Perspectives, 2020, 8(2), e00569. View Source
- [2] PubChem Compound Summary, CID 25794694. Computed Properties: XLogP3‑AA, Molecular Weight. National Center for Biotechnology Information, accessed 29 April 2026. View Source
